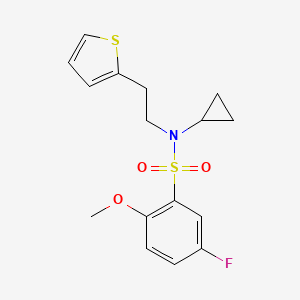

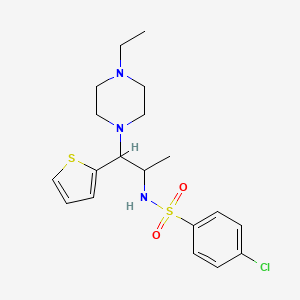

N-cyclopropyl-5-fluoro-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-cyclopropyl-5-fluoro-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide” is a complex organic compound. It contains a benzenesulfonamide group, which is a common feature in many pharmaceutical drugs due to its bioactive properties . The molecule also contains a thiophene group, a five-membered ring with one sulfur atom, known for its diverse applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. These include a cyclopropyl group, a fluoro group, a methoxy group, a thiophen-2-yl group, and a benzenesulfonamide group .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reagents used. For example, the benzenesulfonamide group might undergo reactions like hydrolysis or condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the polar sulfonamide group and the aromatic thiophene and benzene rings .Scientific Research Applications

Photodynamic Therapy and Photosensitizers

Compounds with benzenesulfonamide derivatives have been synthesized and characterized for their potential application in photodynamic therapy. For instance, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yields, making them promising candidates as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Several novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have been synthesized and investigated for their antiproliferative activity against a panel of tumor cell lines, including breast cancer and neuroblastoma cell lines. Certain derivatives showed significant antiproliferative activity, highlighting their potential as lead anticancer agents (Motavallizadeh et al., 2014).

Cyclooxygenase-2 Inhibitors

Compounds containing the benzenesulfonamide moiety have been synthesized and evaluated for their cyclooxygenase-2 (COX-2) inhibitory activities. These studies aim at developing new therapeutic agents for conditions like inflammation and cancer, with some compounds showing selectivity and potency for COX-2 inhibition (Pal et al., 2003).

Antidepressant and Anxiolytic Properties

Arylsulfonamide derivatives of (aryloxy)ethyl-alkyl amines have been explored for their potential as 5-HT7 receptor antagonists with promising antidepressant and anxiolytic properties. This research opens up avenues for developing new therapeutic agents for central nervous system disorders (Canale et al., 2016).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various biological targets .

Mode of Action

Compounds with similar structures often interact with their targets through a variety of mechanisms, including binding to receptors, inhibiting enzymes, or modulating signal transduction pathways .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .

Pharmacokinetics

It’s worth noting that the pharmacokinetic properties of a compound can greatly influence its bioavailability and therapeutic efficacy .

Result of Action

Compounds with similar structures have been found to exert a variety of effects at the molecular and cellular level, including modulation of gene expression, inhibition of cell proliferation, and induction of apoptosis .

Action Environment

It’s worth noting that factors such as ph, temperature, and the presence of other molecules can greatly influence the action and stability of a compound .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-cyclopropyl-5-fluoro-2-methoxy-N-(2-thiophen-2-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3S2/c1-21-15-7-4-12(17)11-16(15)23(19,20)18(13-5-6-13)9-8-14-3-2-10-22-14/h2-4,7,10-11,13H,5-6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLONCCIJBVLWDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N(CCC2=CC=CS2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyridine](/img/structure/B2800976.png)

![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide](/img/structure/B2800982.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2800989.png)

![[2-[(3-Ethoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2800991.png)

![(1-Methyltriazol-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2800992.png)

![2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2800996.png)

![3-cinnamyl-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2800997.png)